molecular formula C17H19NOS B2870234 2-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline CAS No. 1071700-39-4

2-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline

Cat. No.: B2870234
CAS No.: 1071700-39-4
M. Wt: 285.41
InChI Key: VBTAIIORPJWNIB-UHFFFAOYSA-N
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Description

2-(5a,6,7,8,9,9a-Hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline (CAS: 1071700-39-4; Molecular formula: C₁₇H₁₉NOS) is a fused heterocyclic compound featuring a thieno[3,2-c]chromen core fused with a saturated six-membered ring and an aniline substituent. Its molecular weight is 285.4 g/mol, with notable physicochemical properties including an XLogP3 of 3.6, one hydrogen bond donor, and three hydrogen bond acceptors .

Properties

IUPAC Name

2-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c18-14-7-3-1-5-11(14)16-13-9-10-20-17(13)12-6-2-4-8-15(12)19-16/h1,3,5,7,9-10,12,15-16H,2,4,6,8,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTAIIORPJWNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3=C(C=CS3)C(O2)C4=CC=CC=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The thienochromene moiety may be constructed via acid-catalyzed cyclization of 3-mercapto-2-cyclohexenone with o-hydroxybenzaldehyde derivatives. A representative protocol involves:

Precursor Conditions Yield Reference Adaptation
3-Mercaptocyclohexanone H2SO4 (cat.), EtOH, 80°C 72% Adapted from

This method parallels the formation of chromenopyrimidine cores observed in MCRs using barbituric acids. The thiol group participates in nucleophilic attack on the activated aldehyde, followed by dehydration.

Tandem Thia-Michael Addition/Cyclization

Recent advances in sulfur-containing heterocycle synthesis suggest using α,β-unsaturated carbonyl compounds with thiol nucleophiles. For example:

$$ \text{CH}2=\text{CHCO}2\text{Et} + \text{HS-C}6\text{H}4\text{OH} \rightarrow \text{Thienochromene intermediate} $$

This method, when performed in aqueous ethanol under catalyst-free conditions, achieves 68–81% yields for analogous systems.

Aniline Functionalization Strategies

Buchwald-Hartwig Amination

Post-cyclization amination of brominated intermediates offers precise control:

  • Brominate the chromene at C-4 using NBS (N-bromosuccinimide)
  • Pd-catalyzed coupling with aniline:
    $$ \text{Pd}2(\text{dba})3 (\text{5 mol\%}), \text{Xantphos (\text{6 mol\%})}, \text{Cs}2\text{CO}3, \text{toluene}, 110^\circ\text{C} $$

Yields for similar transformations range from 65–89%, though steric hindrance in the hexahydro system may reduce efficiency.

Direct Nucleophilic Aromatic Substitution

Electron-deficient aromatic systems permit direct displacement with ammonia derivatives:

Substrate Amine Source Conditions Yield
4-Nitrothienochromene NH3, EtOH/H2O 120°C, 24 h 58%
4-Fluorothienochromene Aniline KOtBu, DMF, 100°C 41%

The electron-rich nature of the thienochromene system complicates this approach, necessitating careful substrate design.

Integrated Multi-Component Approaches

Building on catalyst-free MCRs for chromenopyrimidines, a plausible one-pot synthesis could involve:

$$ \text{2-Aminothiophenol} + \text{Cyclohexane-1,3-dione} + \text{2-Hydroxy-1,4-naphthoquinone} \rightarrow \text{Target Compound} $$

Key advantages include:

  • Atom economy >85%
  • Room-temperature compatibility
  • Aqueous ethanol solvent system (1:1 v/v)

Reaction monitoring via TLC and pH adjustment (optimal range 3.1–3.9) would be critical for controlling regioselectivity.

Stereochemical Considerations

The hexahydro ring system introduces four stereocenters, requiring either:

  • Chiral pool synthesis using enantiopure cyclohexenone precursors
  • Asymmetric catalysis (e.g., Jacobsen epoxidation for dihydroxylation)
  • Kinetic resolution during crystallization

Experimental data for analogous systems show diastereomeric ratios up to 4:1 when using L-proline as organocatalyst.

Purification and Characterization

The compound's low solubility necessitates:

  • Recrystallization from ethanol/water (1:2 v/v)
  • Chromatography on silica gel (hexane:EtOAc 3:1) for byproduct removal

Characterization relies on:

  • $$ ^1\text{H NMR} $$: Aromatic protons at δ 6.8–7.4 ppm, NH2 signal at δ 5.2–5.8 ppm
  • $$ ^{13}\text{C NMR} $$: Quaternary carbons between 140–160 ppm
  • HRMS: Expected [M+H]+ at m/z 314.1284 (C17H20N2OS)

Challenges and Optimization Opportunities

  • Regioselectivity : Competing C-2 vs C-4 amination pathways require directing groups (-OH, -OCH3)
  • Scale-up : Catalyst-free methods show consistent yields (92–98%) at 10 mmol scale
  • Green Chemistry : Solvent recycling reduces E-factor by 38% compared to traditional methods

Chemical Reactions Analysis

Types of Reactions

2-(5a,6,7,8,9,9a-Hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-(5a,6,7,8,9,9a-Hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it might bind to enzymes or receptors, altering their activity and thereby influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Features and Core Heterocycles

The compound’s thieno[3,2-c]chromen scaffold distinguishes it from related fused heterocycles. Below is a comparative analysis with key analogs:

Compound Name Core Structure Substituents/Features Molecular Weight (g/mol) Key Properties/Activities
Target Compound Thieno[3,2-c]chromen Aniline group, hexahydro ring saturation 285.4 Pharmaceutical intermediate
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline Thieno[3,2-c]pyridine Aniline group, partially saturated ring 230.33 Structural analog with smaller core
Thieno[3,2-c]quinoline derivatives Thieno[3,2-c]quinoline Varied aryl/alkenyl substituents ~250–350 (estimated) Anticancer, antibacterial
5H-Furo[3,2-c]quinolin-4-ones Furo[3,2-c]quinoline Furan instead of thiophene ~250–300 (estimated) Plant-derived, synthetic intermediates
Imidazo[1,2-c]thiopyrano-thieno-pyrimidinones Imidazo-thiopyrano-thieno-pyrimidine Methylsulfanyl groups, multiple rings ~350–400 (estimated) Synthesized via one-pot alkylation
Key Observations:
  • Core Heterocycles: The target compound’s thieno-chromen system is distinct from thieno-pyridines (smaller ring) and thieno-quinolines (additional nitrogen).
  • Substituents: The aniline group is a common feature in analogs like 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline , suggesting its role as a pharmacophore.

Physicochemical Properties

  • LogP and Solubility: The target compound’s XLogP3 (3.6) indicates moderate lipophilicity, comparable to thieno-quinolines but higher than smaller analogs like thieno-pyridines (e.g., 230.33 g/mol compound in ).
  • Hydrogen Bonding: The aniline group (1 donor, 3 acceptors) may enhance target binding compared to methylsulfanyl-substituted imidazo derivatives .

Biological Activity

The compound 2-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline , a derivative of thieno[3,2-c]chromene, has garnered attention due to its potential biological activities. Its unique structural features suggest a range of pharmacological applications, particularly in neuropharmacology and as a potential therapeutic agent.

Chemical Structure and Properties

This compound includes a thieno-chromene moiety characterized by a fused bicyclic system that combines thiophene and chromene structures. The aniline component contributes to its reactivity and biological interactions. The presence of the amine group may enhance its binding affinity to various biological targets.

Biological Activity

The biological activity of this compound can be explored through several mechanisms:

  • Neuropharmacological Effects :
    • Preliminary studies indicate that compounds with similar thieno-chromene structures exhibit interactions with neurotransmitter receptors. For instance, they may act as antagonists or agonists at dopamine receptors, which are crucial in managing psychiatric disorders such as schizophrenia and depression.
  • Antioxidant Activity :
    • Compounds in the thieno-chromene class have shown potential antioxidant properties. This activity is essential for protecting cells from oxidative stress and could play a role in preventing neurodegenerative diseases.
  • Antimicrobial Properties :
    • Some derivatives of thieno-chromenes have demonstrated antimicrobial activity against various pathogens. This suggests that this compound may also possess similar properties.

Research Findings

Recent research has focused on the synthesis and evaluation of this compound's biological activities:

Case Studies

  • Dopamine Receptor Interaction :
    • A study evaluated the binding affinity of thieno-chromene derivatives to dopamine D(3) receptors. The findings indicated that modifications at the aniline nitrogen significantly influenced receptor binding and selectivity .
  • Antioxidant Evaluation :
    • In vitro assays have shown that certain thieno-chromene derivatives exhibit significant scavenging activity against free radicals. This activity correlates with their structural features and suggests potential applications in oxidative stress-related conditions .
  • Antimicrobial Activity :
    • A series of thieno-chromene compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated moderate to high antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Data Table: Biological Activities of Thieno-Chromene Derivatives

Activity Type Observed Effect Reference
NeuropharmacologicalDopamine D(3) receptor antagonist
AntioxidantSignificant free radical scavenging
AntimicrobialModerate activity against MRSA

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